molecular formula C13H9N5O4 B6270609 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1627827-90-0

4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6270609
CAS No.: 1627827-90-0
M. Wt: 299.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound is particularly interesting due to its unique structure, which includes both an azido group and a piperidinyl group, making it a valuable intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

The synthesis of 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves a two-step reaction. The first step is the diazotization of 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, followed by azidation using sodium azide as a precursor of the azide ion . This method is efficient and yields the desired azide compound with high purity.

Chemical Reactions Analysis

4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.

    Substitution Reactions: The azido group can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include sodium azide, hydrogen gas, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used but often include triazoles and amines .

Scientific Research Applications

4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione include other azido-containing compounds such as:

  • 5-azido-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
  • Azidoquinazolines
  • Azidopyridines

What sets this compound apart is its unique combination of the azido group with a piperidinyl group, which provides distinct reactivity and makes it a valuable intermediate in the synthesis of various heterocyclic compounds .

Properties

CAS No.

1627827-90-0

Molecular Formula

C13H9N5O4

Molecular Weight

299.2

Purity

90

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.